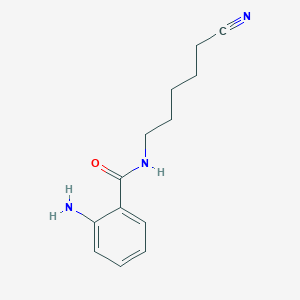
2-Amino-N-(5-cyanopentyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(5-cyanopentyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(5-cyanopentyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .
Another method involves the reduction of 2-nitro-3-methyl benzoic acid followed by chlorination, esterification, and ammonolysis reactions. This multi-step process provides a high yield and is suitable for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-(5-cyanopentyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: H2/Ni, H2/Rh
Substitution: NBS for bromination
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(5-cyanopentyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-Amino-N-(5-cyanopentyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, 2-aminobenzamide derivatives are known to bind to zinc in the histone deacetylase (HDAC) structure, which plays a role in regulating gene expression and has implications in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chidamide (CS055)
- Entinostat (MS-275)
- Mocetinostat (MGCD0103)
Uniqueness
2-Amino-N-(5-cyanopentyl)benzamide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner compared to other benzamide derivatives.
Eigenschaften
CAS-Nummer |
88346-69-4 |
|---|---|
Molekularformel |
C13H17N3O |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
2-amino-N-(5-cyanopentyl)benzamide |
InChI |
InChI=1S/C13H17N3O/c14-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)15/h3-4,7-8H,1-2,5-6,10,15H2,(H,16,17) |
InChI-Schlüssel |
BIKFETJMPBNCGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane](/img/structure/B14385063.png)
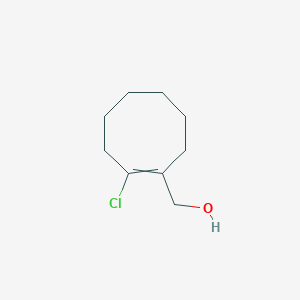
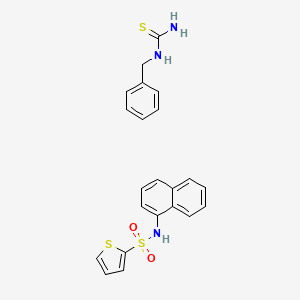
![2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol](/img/structure/B14385093.png)
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14385100.png)
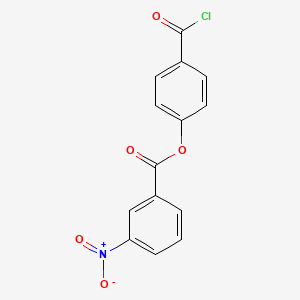
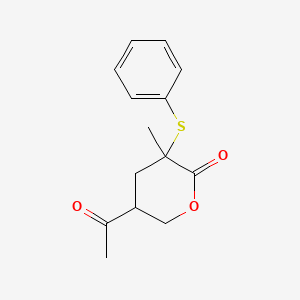
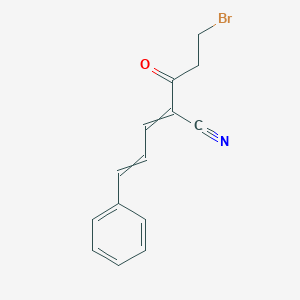

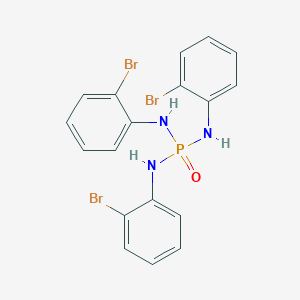
![{[1-(1-Methoxyhex-2-en-1-yl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14385135.png)

![4-Iodo-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14385142.png)
